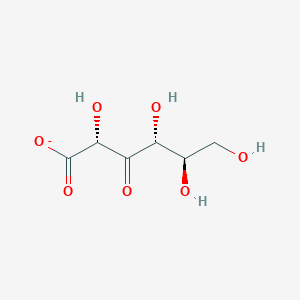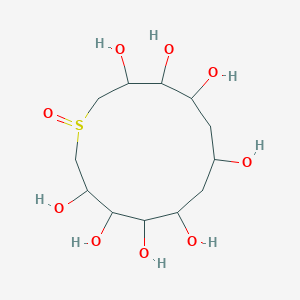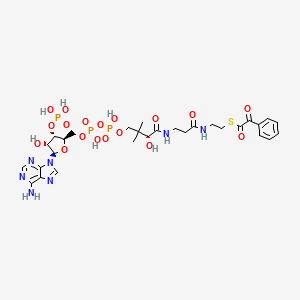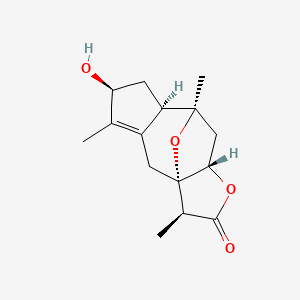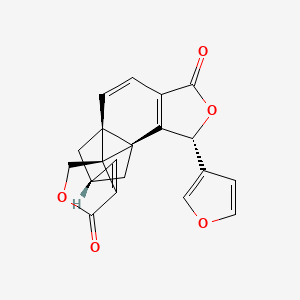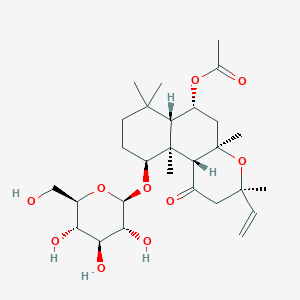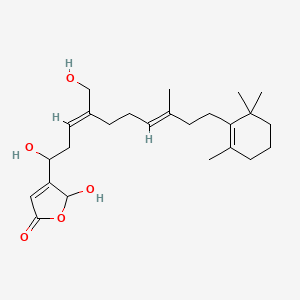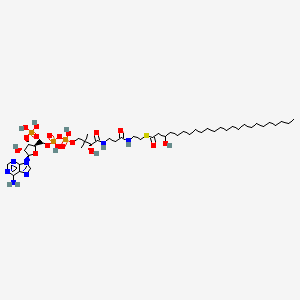
3-hydroxytetracosanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxytetracosanoyl-CoA is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxytetracosanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 3-hydroxy fatty acyl-CoA and a very long-chain fatty acyl-CoA. It derives from a 3-hydroxytetracosanoic acid. It is a conjugate acid of a 3-hydroxytetracosanoyl-CoA(4-).
Applications De Recherche Scientifique
Bio-Based Production of Chemicals
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical used to produce various commodity chemicals like acrylic acid and acrylamide. Research has explored the fermentative production of 3-HP using yeast and bacteria, highlighting the potential of these organisms as bio-based cell factories for the production of 3-HP and its derivatives. This approach offers a sustainable alternative to petrochemicals for producing important commercial chemicals (Chen, Bao, Kim, Siewers, & Nielsen, 2014), (Yang, Chen, Yang, Zhou, Hu, Zhang, Zhu, Wang, & Yang, 2017).
Optimization of Biosynthetic Pathways
The efficiency of biosynthetic pathways for 3-HP production has been significantly enhanced by engineering the balance of enzyme activities in the malonyl-CoA pathway. Studies have demonstrated increased 3-HP titer up to 40.6 g/L, representing a substantial improvement in the productivity of recombinant Escherichia coli strains. This emphasizes the importance of metabolic balance in multistep biosynthetic pathways (Liu, Ding, Zhang, Liu, Xian, & Zhao, 2016), (Wang, Sun, Gao, Shi, Wu, Chen, & Zhang, 2016).
Poly(3-Hydroxypropionate) Production
Engineering Escherichia coli for the biosynthesis of Poly(3-hydroxypropionate) (P3HP), a biodegradable and biocompatible thermoplastic, has shown the feasibility of using structurally unrelated carbon sources for producing biodegradable plastics. This research contributes to developing sustainable methods for producing bioplastics (Wang, Liu, Xian, Zhang, & Zhao, 2012).
Biotechnological Applications in Microbial Production
The potential of microbes like Methylobacterium extorquens and Saccharomyces cerevisiae for the production of 3-HP from various carbon feedstocks like methanol and glycerol has been explored. This research paves the way for using these organisms in industrial applications for the sustainable production of valuable chemicals (Martin, Dhamankar, Tseng, Sheppard, Reisch, & Prather, 2013), (Liu, Ding, Xian, Liu, Liu, Ma, & Zhao, 2017).
Propriétés
Nom du produit |
3-hydroxytetracosanoyl-CoA |
|---|---|
Formule moléculaire |
C45H82N7O18P3S |
Poids moléculaire |
1134.2 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxytetracosanethioate |
InChI |
InChI=1S/C45H82N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,53,56-57H,4-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/t33?,34-,38-,39-,40+,44-/m1/s1 |
Clé InChI |
QIBKBVRVOFIKLN-SBPVGHMXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





